2-[2-[(5-Bromothiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[(5-Bromothiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile is an organic compound with a complex structure that includes a brominated thiophene ring and a propanedinitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(5-Bromothiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile typically involves a multi-step process. One common method involves the reaction of 5-bromothiophene-2-carbaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(5-Bromothiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
2-[2-[(5-Bromothiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and their interactions with organic molecules.
Industry: Used in the development of advanced materials, including semiconductors and other electronic components
Mechanism of Action
The mechanism of action of 2-[2-[(5-Bromothiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in biological systems, it may interact with enzymes or receptors, while in materials science, it may influence the electronic properties of materials .
Comparison with Similar Compounds
Similar Compounds
2-[(5-Bromo-thiophen-2-yl)methylene]malononitrile: A similar compound with a simpler structure, used in similar applications.
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: Another brominated thiophene derivative with applications in materials science.
Uniqueness
2-[2-[(5-Bromothiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile is unique due to its complex structure, which includes both a brominated thiophene ring and a propanedinitrile group. This combination of functional groups provides the compound with unique chemical and physical properties, making it valuable for a wide range of applications .
Properties
IUPAC Name |
2-[2-[(5-bromothiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7BrN2OS/c18-15-6-5-11(22-15)7-14-16(10(8-19)9-20)12-3-1-2-4-13(12)17(14)21/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJRRTTTZMQODE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C(=CC3=CC=C(S3)Br)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.